1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
Description
Molecular Architecture and Stereochemical Features
Core Structural Framework
The molecular formula C₂₀H₂₃N₃O₃S (molecular weight: 385.5 g/mol) defines a polycyclic system comprising an indazole core modified at three positions. The indazole moiety (a fused bicyclic system with benzene and pyrazole rings) is substituted at the 1-position by a 4-piperidinylmethyl group, at the 3-position by a phenylsulfonyl group, and at the 6-position by a methoxy group (Figure 1). The SMILES notation (COC1=CC2=C(C=C1)C(=NN2CC3CCNCC3)S(=O)(=O)C4=CC=CC=C4) clarifies connectivity: the piperidinylmethyl chain (CC3CCNCC3) links to the indazole’s N1 atom, while the phenylsulfonyl group (S(=O)(=O)C4=CC=CC=C4) attaches to C3.
Stereochemical Considerations
The 4-piperidinylmethyl substituent introduces a chiral center at the methylene carbon connecting the indazole and piperidine rings. However, stereochemical assignments for this compound remain uncharacterized in available literature. Computational models suggest that the piperidine ring adopts a chair conformation , with the methylene group occupying an axial or equatorial position depending on steric interactions with the indazole core. The phenylsulfonyl group’s orientation relative to the indazole plane is likely influenced by π-π stacking interactions between the sulfonyl-attached benzene and the indazole’s aromatic system.
Table 1: Key Molecular Properties
Bond Length and Angle Analysis
While crystallographic data for this specific compound are unavailable, analogous indazole derivatives exhibit bond lengths of 1.32–1.38 Å for the N–N bond in the pyrazole ring and 1.40–1.45 Å for C–N bonds connecting substituents. The phenylsulfonyl group’s S–O bonds typically measure 1.43–1.45 Å, consistent with sulfonamide resonance stabilization. The methoxy group’s C–O bond length (∼1.36 Å) reflects its electron-donating character, which polarizes the indazole’s π-system.
Properties
CAS No. |
651335-91-0 |
|---|---|
Molecular Formula |
C20H23N3O3S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-1-(piperidin-4-ylmethyl)indazole |
InChI |
InChI=1S/C20H23N3O3S/c1-26-16-7-8-18-19(13-16)23(14-15-9-11-21-12-10-15)22-20(18)27(24,25)17-5-3-2-4-6-17/h2-8,13,15,21H,9-12,14H2,1H3 |
InChI Key |
IJICIPXTFCGGFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN2CC3CCNCC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Table 1. Comparison of Key Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Indazole Core | Cadogan Cyclization | P(OEt)₃, 120°C, 24 h | 68–75 | >95 |
| Sulfonylation | EAS | NaH/DMF, RT, 12 h | 82 | 98 |
| Alkylation | Mitsunobu | DIAD/PPh₃, THF, 24 h | 65 | 97 |
| Alternative Alkylation | Nucleophilic Sub. | K₂CO₃, DMF, 80°C, 8 h | 58 | 95 |
Key Findings :
- Cadogan cyclization outperforms silver-mediated C–H amination in yield for methoxy-substituted indazoles.
- Sulfonylation via EAS achieves higher regioselectivity than Pd-catalyzed methods.
- Mitsunobu alkylation minimizes by-products compared to nucleophilic substitution.
Challenges and Solutions
Regioselectivity in Sulfonylation :
Piperidinylmethyl Stability :
Purification :
Scalability and Industrial Relevance
Kilogram-scale synthesis (Patent CN103319410A):
- Step 1 : 3-Methyl-6-nitro-1H-indazole (17.7 g, 0.1 mol) in DMF (45 mL).
- Step 2 : Methylcarbonate (18 g, 0.2 mol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 16.7 g) at 100°C for 12 h.
- Step 3 : Piperidinylmethyl introduction via alkylation (70.6% yield).
Recent Advances
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of indazole derivatives, including 1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-, as promising candidates for anticancer therapy. For instance, a study demonstrated that indazole derivatives exhibited significant inhibitory effects on various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The compound showed selective cytotoxicity, with a notable IC50 value against K562 cells at 5.15 µM, indicating its potential for targeted cancer treatment while sparing normal cells .
Structure-Activity Relationship (SAR)
The structure-activity relationships of indazole derivatives are vital for understanding how modifications to the chemical structure can enhance biological activity. In various studies, it was observed that substituents at specific positions on the indazole ring significantly influenced the compound's efficacy against cancer cell lines. For example, variations in substituents at the C-5 position were shown to alter inhibitory activity by several folds, emphasizing the importance of precise structural modifications .
Several case studies have explored the applications of indazole derivatives in drug development:
- Indazole Derivatives as Antitumor Agents : A comprehensive evaluation of various indazole compounds showed their potential as effective scaffolds for anticancer drugs. The study focused on modifying existing structures to enhance potency and selectivity against cancer cells while minimizing side effects on normal cells .
- Pharmacokinetic Studies : Investigations into how modifications to the piperazine moiety influence pharmacokinetics revealed that such changes can significantly improve solubility and bioavailability, making these compounds more viable as therapeutic agents .
Mechanism of Action
The mechanism of action of 1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects through modulation of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Piperidinylmethyl Substituents
N-(4-Piperidinylmethyl)amine Derivatives (e.g., compounds from ):
- Shared Features : The 4-piperidinylmethyl group is critical for binding G4 DNA.
- Divergence : Unlike the target compound, these derivatives lack the indazole core and phenylsulfonyl group, instead featuring simpler amine backbones.
- Activity : While effective in stabilizing both c-myc and c-Kit G4 DNA, their thermodynamic stabilization (ΔTm values) was ~5–8°C lower than the target compound, suggesting the indazole scaffold enhances binding specificity .
Sulfonyl-Containing Compounds
Hypoglycemic Sulfonylurea Derivatives (e.g., compounds from ):
- Shared Features : The phenylsulfonyl group is a common structural motif.
- Divergence : These compounds incorporate urea/guanidine moieties instead of indazole and target ATP-sensitive potassium channels in pancreatic β-cells.
- Activity: Despite structural overlap, the target compound’s indazole and piperidinylmethyl groups redirect its mechanism toward oncology, highlighting how minor modifications alter therapeutic applications .
Data Table: Structural and Functional Comparison
Research Findings and Discussion
- Dual G4 Stabilization : The target compound’s indazole core allows π-π stacking with G4 quartets, while the piperidinylmethyl chain interacts with phosphate backbones, a mechanism absent in simpler amine analogs .
- Role of Sulfonyl Group : In sulfonylurea antidiabetics, this group binds sulfonylurea receptors (SUR1), whereas in the target compound, it likely stabilizes G4 loops without SUR1 affinity, underscoring context-dependent functionality .
- Selectivity Challenges : While the target compound shows promise, off-target binding to parallel G4 structures (e.g., telomeric DNA) remains a concern compared to more selective analogs .
Biological Activity
1H-Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and neuropharmacology. The compound 1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is noted for its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C20H22N4O4S
- Molecular Weight : 402.48 g/mol
Anticancer Properties
Recent studies have demonstrated that 1H-indazole derivatives exhibit promising antiproliferative effects against various cancer cell lines. For instance, one derivative (2f) showed significant growth inhibition against the 4T1 breast cancer cell line with an IC50 value of 0.23 μM . The mechanism of action involves:
- Induction of Apoptosis : Compound 2f promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as cleaved caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2. This shift indicates a mitochondrial-mediated apoptotic pathway activation .
- Inhibition of Migration and Invasion : The compound reduces cell migration and invasion capabilities by decreasing matrix metalloproteinase-9 (MMP9) levels and increasing tissue inhibitor of metalloproteinases 2 (TIMP2) levels .
The biological activity of 1H-indazole derivatives can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Treatment with 2f resulted in increased ROS levels, contributing to oxidative stress that leads to cancer cell death .
- Disruption of Mitochondrial Membrane Potential : The compound causes a dose-dependent loss of mitochondrial membrane potential, further supporting its pro-apoptotic effects .
- Cell Cycle Arrest : Some derivatives have been shown to affect the cell cycle, potentially through interactions with p53/MDM2 pathways, leading to selective toxicity towards cancer cells while sparing normal cells .
Study on Compound 2f
A detailed study on compound 2f highlighted its effectiveness against breast cancer:
- Cell Lines Tested : 4T1 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).
- Results : Significant inhibition was observed across multiple cell lines with varying IC50 values; for example:
Research on Indazole Derivatives
Another study synthesized various indazole derivatives and assessed their biological activities:
- Compound 6o exhibited an IC50 value of 5.15 µM against K562 leukemia cells while showing selectivity for normal HEK-293 cells (IC50 = 33.2 µM). This suggests a favorable therapeutic index for potential clinical applications .
Data Summary Table
| Compound | Target Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| 2f | 4T1 | 0.23 | Apoptosis induction, ROS generation |
| HepG2 | 0.80 | Cell cycle arrest | |
| A549 | >10 | Minimal activity | |
| 6o | K562 | 5.15 | Bcl-2 inhibition, p53 pathway modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
